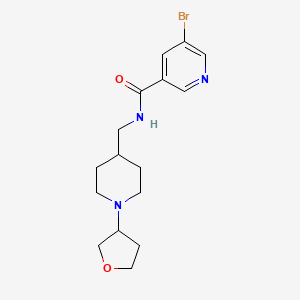

5-bromo-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-bromo-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)nicotinamide is a complex organic compound that features a bromine atom, a nicotinamide moiety, and a piperidine ring substituted with a tetrahydrofuran group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)nicotinamide typically involves multiple steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. This often involves the formation of a tetrahydrofuran-substituted piperidine.

Nicotinamide Coupling: The final step involves coupling the brominated piperidine intermediate with nicotinamide. This is usually done using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom at the 5-position of the nicotinamide ring serves as a primary site for nucleophilic displacement. This reactivity is leveraged in cross-coupling and functionalization strategies:

-

The bromine undergoes SNAr (nucleophilic aromatic substitution) with amines, alkoxides, or thiols under basic conditions.

-

Pd-catalyzed amination enables coupling with primary/secondary amines to form pharmacologically relevant derivatives .

Cross-Coupling Reactions

The bromine atom participates in palladium-mediated couplings, facilitating C–C and C–N bond formation:

Amide Bond Reactivity

The nicotinamide moiety undergoes hydrolysis or transamidation under acidic/basic conditions:

-

Hydrolysis : Concentrated HCl (reflux, 6h) cleaves the amide bond to yield 5-bromonicotinic acid and the piperidine-tetrahydrofuran amine.

-

Transamidation : TMSCl/MeOH facilitates amine exchange with primary amines (e.g., benzylamine) at 60°C .

Functionalization of the Piperidine-Tetrahydrofuran Substituent

The 1-(tetrahydrofuran-3-yl)piperidin-4-ylmethyl group undergoes:

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of NaH to form quaternary ammonium salts .

-

Oxidation : MnO₂ selectively oxidizes the tetrahydrofuran ring to γ-lactone derivatives .

Cyclization Reactions

Intramolecular cyclizations form fused heterocycles:

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C17H23BrN2O2

- Molecular Weight : 367.3 g/mol

- CAS Number : 2034204-29-8

This compound features a bromine atom at the 5-position of the nicotinamide moiety and a piperidine ring substituted with a tetrahydrofuran group, which may influence its biological activity.

Anticancer Activity

Research indicates that derivatives of nicotinamide compounds, including 5-bromo-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)nicotinamide, exhibit promising anticancer properties. The structural modifications can enhance their interaction with biological targets involved in cancer cell proliferation and survival pathways. For instance, studies have shown that similar compounds can inhibit specific kinases associated with tumor growth, making them potential candidates for cancer therapy .

Neurological Disorders

The piperidine structure is often associated with neuroactive compounds. Investigations into the neuroprotective effects of related compounds suggest that they may modulate neurotransmitter systems or offer neuroprotection against oxidative stress. This makes them candidates for treating conditions such as Alzheimer's disease and other neurodegenerative disorders .

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Studies on similar compounds indicate that structural features like lipophilicity and molecular weight significantly impact absorption, distribution, metabolism, and excretion (ADME) properties .

Selectivity and Efficacy

The selectivity of this compound towards specific receptors or enzymes can be assessed through in vitro assays. For example, compounds designed with a similar framework have shown selective inhibition of certain pathways involved in inflammation and pain signaling, suggesting potential applications in analgesics or anti-inflammatory medications .

Case Study 1: Anticancer Compound Development

A study involving a series of nicotinamide derivatives demonstrated that modifications at the bromine position could enhance cytotoxicity against various cancer cell lines. The introduction of a tetrahydrofuran moiety was found to improve solubility and bioavailability, leading to better therapeutic outcomes in preclinical models .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective capabilities of piperidine derivatives. The results indicated that compounds with similar structures to this compound exhibited significant reductions in neuronal cell death under oxidative stress conditions, highlighting their potential for treating neurodegenerative diseases .

Mecanismo De Acción

The mechanism of action of 5-bromo-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)nicotinamide is not fully understood, but it is believed to involve interactions with nicotinamide-related pathways. The compound may act as an inhibitor or modulator of enzymes that utilize nicotinamide as a cofactor, affecting various biochemical processes.

Comparación Con Compuestos Similares

Similar Compounds

Nicotinamide: A simpler compound with similar biological activity.

Brominated Nicotinamides: Compounds with different substituents on the nicotinamide ring.

Piperidine Derivatives: Compounds with similar piperidine structures but different substituents.

Uniqueness

5-bromo-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)nicotinamide is unique due to the combination of its brominated nicotinamide and tetrahydrofuran-substituted piperidine moieties. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for research and development.

Actividad Biológica

The compound 5-bromo-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)nicotinamide is a novel molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and potential applications based on current research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₄BrN₃O |

| Molecular Weight | 366.30 g/mol |

| CAS Number | Not available |

| Solubility | Soluble in DMSO and DMF |

This compound features a bromine atom, a tetrahydrofuran moiety, and a piperidine ring, suggesting potential interactions with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various nicotinamide derivatives. While specific data on this compound is limited, related compounds have shown promising results:

- Inhibition of Cell Proliferation: Compounds structurally similar to nicotinamide have been reported to inhibit cell proliferation in cancer cell lines, such as MDA-MB-231 (triple-negative breast cancer) with IC50 values in the low micromolar range (0.126 μM) .

- Selectivity Index: Some derivatives exhibit a significant selectivity index between cancerous and non-cancerous cells, which is crucial for minimizing side effects during treatment .

The mechanisms by which nicotinamide derivatives exert their biological effects include:

- Histone Methyltransferase Inhibition: Compounds that inhibit histone methyltransferases can lead to altered gene expression profiles associated with cancer progression . The bromine substituent may enhance binding affinity to these enzymes.

- Matrix Metalloproteinase Inhibition: Related compounds have demonstrated inhibitory activity against MMP-2 and MMP-9, enzymes involved in tumor metastasis . This suggests that this compound may also affect tumor invasion and migration.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for its therapeutic application:

| Parameter | Value |

|---|---|

| Absorption | Rapidly absorbed |

| Distribution | High tissue distribution |

| Metabolism | Liver (CYP450 enzymes) |

| Excretion | Renal |

These properties indicate that the compound may have favorable absorption and distribution characteristics, making it a candidate for further development.

Study 1: Anticancer Activity

A study evaluated the anticancer effects of related nicotinamide derivatives in vivo using mouse models. The results indicated that treatment led to significant reductions in tumor size compared to control groups, supporting the hypothesis that such compounds can effectively target cancer cells while sparing healthy tissue .

Study 2: Histone Methyltransferase Inhibition

In another investigation focusing on histone methyltransferases, several derivatives were tested for their ability to inhibit enzyme activity. The findings revealed that certain modifications, including halogen substitutions like bromine, enhanced inhibitory potency against specific methyltransferases involved in cancer pathways .

Propiedades

IUPAC Name |

5-bromo-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrN3O2/c17-14-7-13(9-18-10-14)16(21)19-8-12-1-4-20(5-2-12)15-3-6-22-11-15/h7,9-10,12,15H,1-6,8,11H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKNYPZZYAAOPHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC(=CN=C2)Br)C3CCOC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.